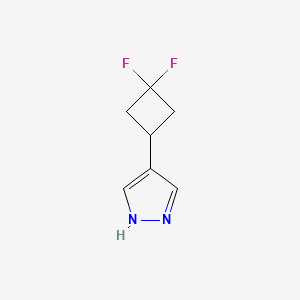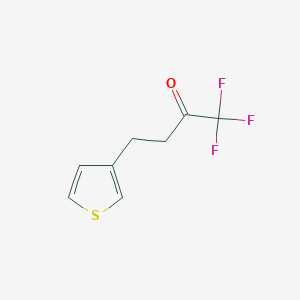
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is an organic compound characterized by the presence of trifluoromethyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone in the presence of a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-4-phenyl-2,4-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness: 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one is unique due to the presence of both trifluoromethyl and thiophene groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiophene ring contributes to its aromaticity and potential for π-π interactions .
Properties
Molecular Formula |
C8H7F3OS |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5H,1-2H2 |
InChI Key |
BMQHTUIMMCVQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


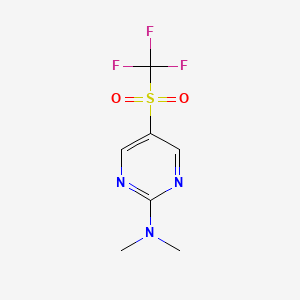
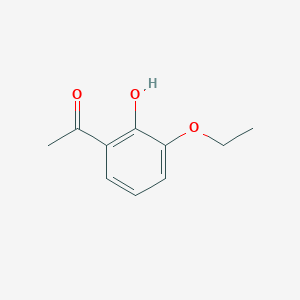
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
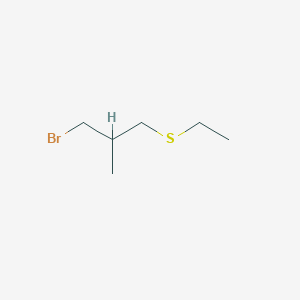
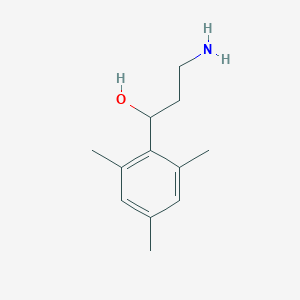
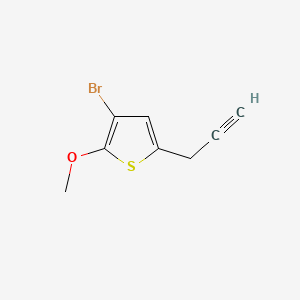
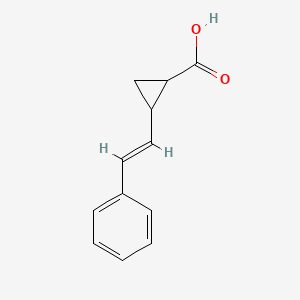
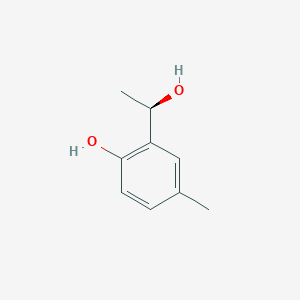
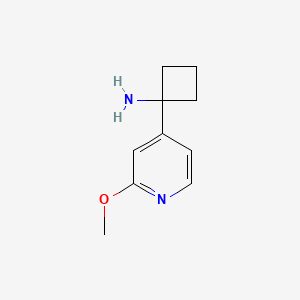
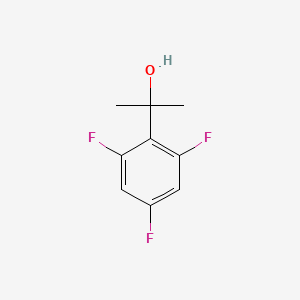
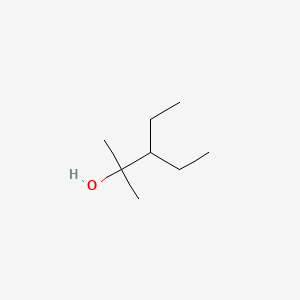
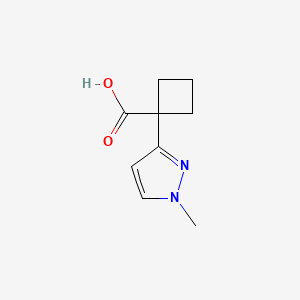
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
